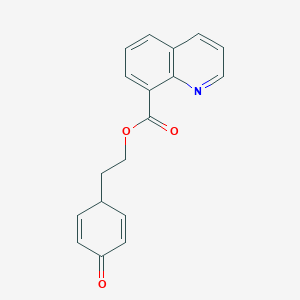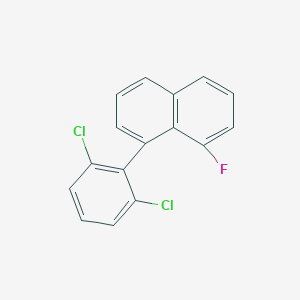
Ethyl 2-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6,7-二甲氧基-2-氧代-1,2,3,4-四氢喹啉-3-基)乙酸乙酯是一种合成的有机化合物,属于喹啉类。该化合物以其独特的结构为特征,包括一个在 6 位和 7 位具有甲氧基的喹啉核心以及一个在 2 位的乙酯基团。这些官能团的存在赋予该化合物特殊的化学性质和潜在的生物活性。
准备方法
合成路线和反应条件
2-(6,7-二甲氧基-2-氧代-1,2,3,4-四氢喹啉-3-基)乙酸乙酯的合成通常涉及以下步骤:
起始原料: 合成以市售的 4,5-二甲氧基-甲基邻氨基苯甲酸酯开始。
酰化: 在三乙胺或单乙基丙二酸存在下,邻氨基苯甲酸酯用甲基丙二酰氯酰化,或在 N,N'-二环己基碳二亚胺存在下用单乙基丙二酸酯酰化。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但已针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成和纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
2-(6,7-二甲氧基-2-氧代-1,2,3,4-四氢喹啉-3-基)乙酸乙酯会发生各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于将羰基转化为醇。
取代: 在适当条件下,甲氧基可以被其他官能团取代.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 卤素或亲核试剂等试剂可用于取代反应。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生具有附加含氧官能团的喹啉衍生物,而还原可能产生醇衍生物 .
科学研究应用
2-(6,7-二甲氧基-2-氧代-1,2,3,4-四氢喹啉-3-基)乙酸乙酯在科学研究中具有多种应用:
化学: 它被用作合成更复杂喹啉衍生物的构建块。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗癌特性。
医学: 正在进行研究以探索其作为治疗各种疾病的治疗剂的潜力。
工业: 它用于开发新材料和化学工艺
作用机制
2-(6,7-二甲氧基-2-氧代-1,2,3,4-四氢喹啉-3-基)乙酸乙酯的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物的喹啉核心使其能够与酶和受体相互作用,从而可能抑制或激活生物过程。 确切的机制取决于具体的应用和靶点 .
相似化合物的比较
类似化合物
4-羟基-2-喹啉酮: 这些化合物共享一个相似的喹啉核心,但在连接的官能团上有所不同。
1-烯丙基-4-羟基-6,7-二甲氧基-2-氧代-1,2-二氢喹啉-3-羧酸烷基酰胺: 这些化合物具有类似的甲氧基,但在酯和酰胺官能团上有所不同
独特性
2-(6,7-二甲氧基-2-氧代-1,2,3,4-四氢喹啉-3-基)乙酸乙酯因其独特的官能团组合而独一无二,这赋予了其独特的化学和生物特性。 这种独特性使其成为各种研究和工业应用的宝贵化合物 .
属性
CAS 编号 |
5415-50-9 |
|---|---|
分子式 |
C15H19NO5 |
分子量 |
293.31 g/mol |
IUPAC 名称 |
ethyl 2-(6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetate |
InChI |
InChI=1S/C15H19NO5/c1-4-21-14(17)7-10-5-9-6-12(19-2)13(20-3)8-11(9)16-15(10)18/h6,8,10H,4-5,7H2,1-3H3,(H,16,18) |
InChI 键 |
ARBUASIXYGDBLP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1CC2=CC(=C(C=C2NC1=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B11835722.png)
![3,8-Dibromopyrido[2,3-b]pyrazine](/img/structure/B11835736.png)








![7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835780.png)
